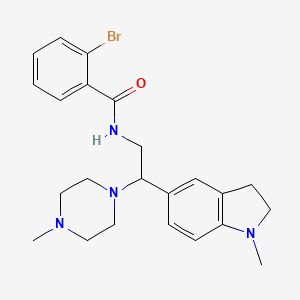
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H29BrN4O and its molecular weight is 457.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
The molecular formula for this compound is C24H30BrN5O. Its molecular weight is approximately 463.43 g/mol. The compound features a bromine atom, an indole derivative, and a piperazine moiety, which may contribute to its pharmacological properties.
Synthesis
Synthesis methods for compounds of this class typically involve multi-step organic reactions. The synthesis may include the formation of the indole structure followed by the introduction of the piperazine and benzamide functionalities. However, specific synthetic pathways for this compound are not detailed in the available literature.
1. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes and receptors. For instance, docking against dihydrofolate reductase (DHFR) suggests that this compound can form stable complexes, indicating potential as an enzyme inhibitor. The binding energy calculated was significantly lower than that of known inhibitors, suggesting a strong interaction with the active site of DHFR .
2. Antimicrobial Activity
Preliminary antimicrobial activity screenings have indicated that compounds containing indole and piperazine moieties often exhibit significant antibacterial and antifungal properties. Specific tests for this compound have not been documented extensively; however, related compounds have shown promise against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Cytotoxicity Assays
Studies assessing cytotoxicity against cancer cell lines are crucial for evaluating the therapeutic potential of new compounds. Compounds with similar structures have demonstrated cytotoxic effects in vitro against various cancer cell lines, including breast and lung cancer cells. Further investigations into the cytotoxicity of this compound are warranted to establish its efficacy .
Propiedades
IUPAC Name |
2-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)19-5-3-4-6-20(19)24)17-7-8-21-18(15-17)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQBJQMABLVCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














